B1575389 Type IV collagen alpha 4 chain (170-177)

Type IV collagen alpha 4 chain (170-177)

Cat. No.: B1575389
Attention: For research use only. Not for human or veterinary use.
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Description

The Type IV collagen alpha 4 chain (170-177) peptide is a critical research tool for investigating the structure and function of basement membranes. This specific sequence is part of the alpha4(IV) chain, which combines with alpha3(IV) and alpha5(IV) chains to form the alpha345(IV) collagen network, a major structural component of specialized basement membranes in the kidney, inner ear, and eye . Research into this chain is paramount for understanding Alport syndrome, a genetic disorder caused by mutations in the COL4A3, COL4A4, or COL4A5 genes . Mutations in the COL4A4 gene can lead to a dysfunctional or absent alpha345(IV) network, resulting in a thinned glomerular basement membrane (GBM), progressive kidney disease, hearing loss, and eye abnormalities . This peptide facilitates high-throughput screening platforms for potential therapeutics and is instrumental in studying disease mechanisms involving the disruption of GBM integrity, aberrant cell signaling, and altered biomechanical properties of tissues . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

sequence

GEKGNSVF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Type IV collagen alpha 4 chain (170-177)

Origin of Product

United States

Molecular Architecture and Assembly of Type Iv Collagen Alpha 4 Chain

Structural Domains of the COL4A4 Polypeptide: Collagenous, 7S, and NC1 Domains

The human COL4A4 polypeptide is a large protein, with the complete translation product consisting of 1,690 amino acids and the mature, processed chain containing 1,652 residues. plos.orgnih.gov Its structure is tripartite, comprising three distinct domains that each play a crucial role in the assembly and function of the collagen IV network. medlineplus.govacs.org

Collagenous Domain: This constitutes the largest part of the chain, a 1,421-residue-long region characterized by the repeating Gly-X-Y amino acid sequence typical of collagens. plos.orgnih.gov However, unlike fibrillar collagens, this repeating sequence in the COL4A4 chain is interrupted at 26 locations by short non-collagenous sequences, which imparts flexibility to the otherwise rigid triple helix. plos.orgnih.govnih.gov

7S Domain: Located at the N-terminus, the 7S domain is a short (approximately 25 amino acids), triple-helical segment. medlineplus.govacs.org This domain is critical for the higher-order assembly of collagen protomers, specifically mediating the interaction of four separate molecules. nih.govnih.gov

NC1 Domain: The C-terminus features a 231-residue globular non-collagenous domain (NC1). plos.orgnih.gov This highly conserved domain is essential for initiating the assembly of the collagen molecule by selecting and aligning the correct alpha chains. medlineplus.govresearchgate.net It also serves as a key interaction site for connecting two collagen molecules end-to-end. nih.govnih.gov

The mature α4(IV) chain has a calculated molecular weight of 164,123 Daltons. plos.orgnih.gov

Table 1: Structural Domains of the Human COL4A4 Polypeptide

Domain Location Length (Residues) Key Features
7S Domain N-terminus ~25 Short, triple-helical; mediates tetramerization. medlineplus.govacs.orgnih.gov
Collagenous Domain Central 1,421 Long, triple-helical with 26 non-collagenous interruptions providing flexibility. plos.orgnih.gov
NC1 Domain C-terminus 231 Globular; mediates chain selection and dimerization. plos.orgnih.govnih.govresearchgate.net

Heterotrimeric Protomer Formation: Assembly of the α3α4α5(IV) Network

Type IV collagen exists as a heterotrimer, a molecule composed of three different alpha chains. uniprot.org In specialized basement membranes like the GBM, the COL4A4 chain does not self-assemble but instead co-assembles with the α3(IV) and α5(IV) chains to form the α3α4α5(IV) protomer. nih.govuniprot.orgresearchgate.netfrontiersin.org This specific combination is essential for the long-term stability and proper function of the glomerular filtration barrier. uniprot.org The assembly process is a highly specific, multi-step mechanism orchestrated by the distinct domains of each chain. Mutations in the COL4A4 gene can disrupt the formation of these crucial α3α4α5(IV) networks, leading to the pathologies seen in Alport syndrome. nih.govfrontiersin.orgfrontiersin.org

The assembly of a functional α3α4α5(IV) protomer is initiated at the C-terminus through highly specific interactions between the NC1 domains. researchgate.netfrontiersin.org The NC1 domain functions as the recognition and nucleation center for the folding of the three chains. researchgate.net In vitro studies and analyses of mutant proteins have shown that the NC1 domain contains the recognition sequences that ensure the correct partners—α3, α4, and α5—are selected and brought into alignment. researchgate.net This chain selection mechanism is critical for the specific assembly of the α3α4α5 protomer. researchgate.net Once the three chains are correctly aligned via their NC1 domains, they form a trimer, which then facilitates the "zippering up" of the long collagenous domains into the characteristic triple helix. frontiersin.org Following trimerization, the NC1 domains of two separate protomers interact to form a stable hexamer, linking the molecules end-to-end and extending the network. acs.org

While the NC1 domains initiate trimerization and dimerization, the N-terminal 7S domains are responsible for a different level of network organization. nih.gov After the formation of individual protomers, four molecules are brought together via their 7S domains. nih.govnih.gov This interaction forms a tetrameric structure, often described as spider-shaped, which serves as a major cross-linking hub. nih.gov This tetramerization, combined with the end-to-end NC1-NC1 dimerization, results in the formation of a complex, flexible "chicken-wire" meshwork that provides a scaffold for the basement membrane. medlineplus.govnih.gov

Post-Translational Modifications and Inter-chain Cross-linking in Type IV Collagen Stability

Following translation, the COL4A4 chain undergoes several essential post-translational modifications (PTMs) within the endoplasmic reticulum. These modifications are crucial for the proper folding, stability, and cross-linking of the final collagen network. nih.gov

Hydroxylation: Proline residues in the Y position of the Gly-X-Y repeats are hydroxylated to form 4-hydroxyproline, a modification essential for the thermal stability of the triple helix. medlineplus.govuniprot.org Certain lysine (B10760008) residues are also hydroxylated to form hydroxylysine.

Glycosylation: Some of the newly formed hydroxylysine residues are further modified by the addition of sugar molecules, resulting in galactosylhydroxylysine (B1674396) and glucosylgalactosylhydroxylysine. uniprot.org

Inter-chain Cross-linking: The stability of the assembled collagen IV network is massively reinforced by covalent cross-links. nih.gov

Disulfide Bonds: The COL4A4 chain contains numerous cysteine residues that form both intramolecular and intermolecular disulfide bonds. medlineplus.govuniprot.org Twelve of these cysteines, located in the NC1 domain, are conserved across all type IV collagens and are vital for stabilizing the NC1 hexamer. medlineplus.govnih.govresearchgate.net The COL4A4 chain also possesses nine additional cysteine residues within its collagenous domain that are not found in most other alpha chains, likely contributing to lateral cross-linking. nih.gov

Sulfilimine Bonds: A unique and highly stable sulfilimine cross-link is formed within the NC1 hexamer, covalently bonding a methionine and a hydroxylysine residue from adjacent protomers. acs.org This bond is critical for reinforcing the end-to-end connection between molecules.

Lysyl-hydroxylysine Bonds: Additional covalent cross-links are formed in the 7S domain between lysine and hydroxylysine residues, further stabilizing the tetrameric hub. nih.gov

Table 2: Key Post-Translational Modifications of Type IV Collagen

Modification Location/Residues Involved Enzyme/Process Function
Proline Hydroxylation Proline in Gly-X-Y repeats Prolyl 4-hydroxylase Stabilizes the triple helix. medlineplus.gov
Lysine Hydroxylation Lysine residues Lysyl hydroxylase Precursor for glycosylation and cross-linking.
Glycosylation Hydroxylysine residues Galactosyl- and Glucosyltransferases Affects molecular interactions.
Disulfide Bonds Cysteine residues (NC1 and collagenous domains) Spontaneous oxidation Stabilizes NC1 and protomer structures. medlineplus.govnih.govresearchgate.net
Sulfilimine Cross-links Methionine and Hydroxylysine (NC1 domain) Peroxidasin-mediated Covalently links protomers end-to-end. acs.org

Computational Modeling of COL4A4 Structure and its Functional Regions

Computational methods are increasingly used to understand the structure of the COL4A4 chain and predict the functional consequences of genetic variants. These in silico approaches complement experimental data by providing insights at a molecular level.

In Silico Pathogenicity Prediction: When novel mutations in the COL4A4 gene are identified in patients, computational tools such as SIFT (Sorting Intolerant From Tolerant) and PolyPhen (Polymorphism Phenotyping) are often employed. researchgate.net These programs analyze the amino acid substitution caused by a mutation, considering factors like sequence conservation and the physicochemical properties of the amino acids, to predict whether the variant is likely to be pathogenic and disrupt protein function. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time. acs.orguniprot.org Researchers have used MD simulations to study the collagen IV network in several ways:

To investigate the dynamic behavior of the critical sulfilimine cross-link that stabilizes the NC1 domain hexamer, simulations have been performed starting from the known crystal structure (PDB ID: 1LI1). nih.gov These studies model how factors like pH affect the stability and dynamics of this crucial bond. nih.gov

General collagen models have been subjected to steered molecular dynamics (SMD) to simulate the effects of mechanical force on the triple helix, providing insights into how the collagen network resists stress at a molecular level. uniprot.org

These computational approaches are vital for classifying variants of uncertain significance found during genetic testing and for providing a dynamic picture of how the COL4A4 chain and its associated protomer function and are affected by disease-causing mutations. nih.gov

Physiological Roles of Col4a4 in Tissue Specific Basement Membranes

Distribution and Localization of COL4A4 in Mammalian Tissues

The expression of the COL4A4 chain is confined to a specific subset of basement membranes where it performs highly specialized functions. genecards.orgnih.gov Its presence is most critical and well-documented in the glomeruli of the kidneys, the cochlea of the inner ear, and several structures within the eye. medlineplus.govmedlineplus.gov

The Glomerular Basement Membrane (GBM) of the kidney is a primary site of COL4A4 expression and function. jensenlab.orgfrontiersin.org In a mature glomerulus, the GBM is a sophisticated, bilayered structure containing two distinct type IV collagen networks. nih.gov The α1(IV) and α2(IV) chains form a network primarily on the sub-endothelial side, while the α3(IV), α4(IV), and α5(IV) chains constitute a separate, thicker network on the sub-epithelial layer, synthesized exclusively by podocytes. nih.gov The COL4A4 chain is therefore an indispensable part of this sub-epithelial α3α4α5(IV) network, which is vital for the proper filtration function of the glomerulus. nih.govresearchgate.net

Mutations in the COL4A4 gene disrupt the formation of this network, leading to severe kidney pathologies. nih.gov The absence or abnormality of the COL4A4 chain prevents the stable assembly of the entire α3α4α5(IV) heterotrimer. nih.gov Consequently, the mature GBM in affected individuals is thinner and composed solely of the α1α2(IV) network, which is typical of the fetal GBM. wikipedia.orgnih.gov This structural abnormality impairs the GBM's filtration capabilities and integrity, leading to conditions such as Alport syndrome and thin basement membrane nephropathy, characterized by hematuria (blood in the urine) and proteinuria (protein in the urine). medlineplus.govmedlineplus.govwikipedia.org In Alport syndrome, the compromised GBM structure eventually leads to glomerulosclerosis, interstitial nephritis, and progressive kidney failure. medlineplus.govresearchgate.net

Table 1: Localization and Characteristics of COL4A4 in the Glomerular Basement Membrane
FeatureDescriptionReferences
Specific Location Sub-epithelial layer of the mature Glomerular Basement Membrane (GBM). nih.gov
Molecular Assembly Forms a heterotrimer with α3(IV) and α5(IV) chains, creating the α3α4α5(IV) network. medlineplus.govnih.gov
Cellular Origin Synthesized by podocytes. nih.gov
Primary Function Provides structural integrity and is essential for the selective filtration barrier of the glomerulus. wikipedia.orgfrontiersin.org
Pathological Relevance Mutations lead to Alport syndrome and thin basement membrane nephropathy, causing GBM thinning, hematuria, proteinuria, and progressive renal failure. medlineplus.govnih.govnih.gov

The α3α4α5(IV) collagen network, containing the COL4A4 chain, is a critical component of several basement membranes within the inner ear, playing a vital role in the mechanics of hearing. medlineplus.govjensenlab.org Immunohistochemical studies in mice have shown that COL4A3 and COL4A4 chains are absent throughout the membranous labyrinth in models of Alport syndrome. nih.gov Specifically, this collagen network is found in the basement membranes of the cochlea, including the stria vascularis. researchgate.netnih.gov

The absence of a functional α3α4α5(IV) network due to COL4A4 mutations leads to structural defects in these basement membranes. nih.gov In a mouse model deficient in a related chain, COL4A3, which also disrupts the network, significant thinning was observed in the basement membrane of the basilar membrane, while the basement membranes surrounding the vessels of the stria vascularis were thickened. nih.gov These structural changes are believed to underlie the progressive sensorineural hearing loss that is a characteristic feature of Alport syndrome. medlineplus.govalportsyndromenews.com

The COL4A4 chain is integral to the basement membranes of several ocular tissues, and its absence contributes to the eye abnormalities seen in Alport syndrome. medlineplus.govwikipedia.org The α3α4α5(IV) network is found in the basement membranes of the lens capsule, cornea, and retina. wikipedia.orgarvojournals.org In humans, this network is specifically located in the anterior lens capsule, Bowman's membrane of the cornea, and the internal limiting membrane and Bruch's membrane of the retina. arvojournals.org

Defects in the COL4A4 gene lead to a variety of ocular pathologies. alportsyndromenews.com Abnormalities in the lens capsule can result in anterior lenticonus, a conical protrusion of the anterior lens surface. arizona.edu Defects in the corneal basement membrane (Bowman's membrane) can cause recurrent corneal erosions. arizona.eduarvojournals.org In the retina, the compromised integrity of Bruch's membrane and the internal limiting membrane is associated with dot-and-fleck retinopathy and an increased risk for developing macular holes. alportsyndromenews.comarizona.edu

Table 2: Distribution of COL4A4 in Ocular Tissues
Ocular StructureSpecific Basement MembraneAssociated Pathology in Alport SyndromeReferences
Lens Anterior Lens CapsuleAnterior lenticonus, opacities arizona.eduarvojournals.org
Cornea Bowman's Membrane (epithelial basement membrane), Descemet's MembraneRecurrent corneal erosions, posterior polymorphous corneal dystrophy arvojournals.orgarizona.eduarvojournals.org
Retina Bruch's Membrane, Internal Limiting Membrane (ILM)Fleck retinopathy, temporal macular thinning, macular holes alportsyndromenews.comarvojournals.orgarizona.edu

Beyond the well-established locations in the kidney, ear, and eye, the COL4A4-containing α3α4α5(IV) network has a limited distribution in other tissues. Research indicates its presence in the basement membranes of the alveoli of the lungs and in smooth muscle. wikipedia.orgnih.gov In smooth muscle basement membranes, an unusual interaction occurs where α1(IV)/α2(IV) protomers link with α5(IV)/α6(IV) protomers, though the α3α4α5(IV) network is also relevant. nih.gov While pathologies in these other locations are less prominent than the classic triad (B1167595) of Alport syndrome symptoms, the presence of COL4A4 underscores its role in providing specialized structural support in tissues subject to unique physiological demands.

Functional Contribution of COL4A4 to Basement Membrane Integrity and Mechanobiology

The primary function of the COL4A4 chain, as part of the α3α4α5(IV) network, is to provide structural integrity and stability to the basement membrane. biologists.comresearchgate.net This collagen network forms a complex, cross-linked scaffold that is essential for the resilience of tissues, particularly those under significant mechanical stress. biologists.com Research on collagen IV-deficient mouse embryos has shown that while the initial assembly of basement membrane components can occur without this specific collagen, the resulting structures are deficient and cannot withstand increasing mechanical demands, leading to a failure of integrity. biologists.com This demonstrates that COL4A4 is indispensable for maintaining the structural stability of basement membranes as tissues develop and mature. biologists.com

The α3α4α5(IV) network, in particular, is thought to have distinct biomechanical properties compared to the more common α1α2(IV) network, featuring a greater density of stabilizing disulfide crosslinks. researchgate.net This specialized structure is critical in the GBM, which must withstand the constant pressure of blood filtration, and in the cochlea, which endures mechanical forces from sound vibration. The thinning of the GBM in the absence of the COL4A4 network directly illustrates its role in maintaining membrane thickness and strength. nih.govnih.gov The development of progressive glomerular disease in Alport syndrome models suggests that biomechanical stress is a key driver of the pathology in a structurally compromised GBM. nih.gov

Interplay of COL4A4 with Cellular Receptors and Signaling Pathways

The type IV collagen network, including the COL4A4 chain, does not merely serve as a passive scaffold. It actively communicates with cells through binding to specific cell surface receptors, thereby influencing cellular behavior and signaling. mdpi.com Key receptors for type IV collagen expressed on podocytes include the discoidin domain receptor 1 (DDR1) and integrin α2β1. nih.gov The interaction of collagen with these receptors is crucial for mediating cell adhesion, migration, growth, and differentiation. researchgate.netmdpi.com

In the context of Alport syndrome, the absence of the α3α4α5(IV) network and its replacement by the α1α2(IV) network alters the signals received by podocytes. nih.gov This change in the extracellular matrix composition can directly influence cell signaling through the engagement of collagen receptors. nih.gov For instance, research in mouse models of Alport syndrome has pointed to the involvement of several signaling pathways. In the cornea and lens of these models, there is an upregulation of profibrotic markers like Transforming growth factor-beta (TGF-β), connective tissue growth factor (CTGF), and β-catenin. arvojournals.org In the glomerulus, the altered GBM can trigger signaling cascades in endothelial and mesangial cells, leading to the activation of focal adhesion kinase (FAK) and subsequently NF-kappaB in podocytes, which promotes pro-inflammatory gene expression and contributes to fibrosis. nih.gov These findings indicate that the loss of the COL4A4-containing network disrupts normal cell-matrix communication, activating pathological signaling pathways that drive disease progression. nih.govarvojournals.org

Pathophysiological Mechanisms Associated with Col4a4 Dysfunction

Genetic Alterations in the COL4A4 Gene and their Consequences

The COL4A4 gene, located on chromosome 2, provides the blueprint for producing the alpha-4 chain of type IV collagen. medlineplus.govtaylorandfrancis.com This chain combines with the alpha-3 and alpha-5 chains to form a specialized collagen network (α3α4α5) that is essential for the structure and function of the GBM, as well as basement membranes in the inner ear and eyes. medlineplus.govmedlineplus.gov Genetic alterations in the COL4A4 gene disrupt the formation of this vital network, leading to a range of debilitating conditions. medlineplus.govwikipedia.org The consequences of these mutations are severe, often culminating in the breakdown of the GBM's filtration barrier, leading to kidney scarring and eventual kidney failure. medlineplus.govmedlineplus.gov

Mutations within the COL4A4 gene are diverse and have varying impacts on the resulting protein's function. The spectrum of these mutations includes:

Missense Mutations: These are the most common type of mutation found in COL4A4-related diseases. medlineplus.govmedlineplus.gov They involve a change in a single DNA base pair, which in turn results in the substitution of one amino acid for another in the protein sequence. medlineplus.govnih.gov These alterations can disrupt the proper folding and assembly of the collagen IV α3α4α5 heterotrimer. medlineplus.gov A significant portion of reported missense variants are substitutions for glycine (B1666218) residues. nih.gov

Nonsense Mutations: These mutations introduce a premature stop codon in the gene's coding sequence. This leads to the production of a truncated, non-functional alpha-4 chain. nih.gov These are considered severe, or "truncating," variants that often result in the loss of the corresponding α chain through a process called nonsense-mediated decay. nih.govnih.gov

Deletions: These mutations involve the removal of a portion of the COL4A4 gene, which can range from a few base pairs to larger segments. nih.govoup.com Frameshift deletions, in-frame deletions, and splicing mutations have all been identified in patients with COL4A4-related nephropathies. nih.govmedscape.com Large deletions are considered severe mutations. frontiersin.org

The severity of the resulting disease often correlates with the type of mutation. Severe, protein-truncating mutations (nonsense, frameshift deletions, large deletions, and some splicing variants) that lead to a loss of function are associated with earlier onset of kidney failure and more severe extra-renal manifestations compared to less severe missense mutations. nih.govfrontiersin.orgyoutube.com

Type of COL4A4 Mutation Description Consequence on Protein Associated Severity
Missense A single nucleotide change results in a different amino acid. medlineplus.govnih.govAlters protein structure and function. medlineplus.govCan range from mild to severe. youtube.com
Nonsense A mutation that creates a premature stop codon. nih.govResults in a shortened, often non-functional protein. nih.govTypically severe, leading to loss of function. nih.govfrontiersin.org
Deletions Removal of one or more nucleotides from the DNA sequence. nih.govoup.comCan cause a frameshift or the loss of a critical protein domain. nih.govmedscape.comOften severe, especially large deletions. frontiersin.org

COL4A4-related kidney diseases are inherited in two main patterns:

Autosomal Recessive: This pattern occurs when an individual inherits two mutated copies of the COL4A4 gene, one from each parent. medlineplus.govmedlineplus.gov This leads to autosomal recessive Alport syndrome (ARAS), a severe condition where both males and females are equally affected and often progress to kidney failure. nih.govmedscape.com The parents, who are carriers of one mutated copy (heterozygous), are often asymptomatic or may have milder symptoms like hematuria. medscape.comnxgenmdx.com

Autosomal Dominant: In this pattern, a single mutated copy of the COL4A4 gene is sufficient to cause disease. medlineplus.govmedlineplus.gov This results in autosomal dominant Alport syndrome (ADAS) or Thin Basement Membrane Nephropathy (TBMN). medscape.comnih.govoup.com Individuals with ADAS typically experience hematuria, proteinuria, and a gradual loss of kidney function. medlineplus.govmedlineplus.gov While historically considered less severe than the recessive form, some individuals with ADAS can still progress to end-stage kidney disease (ESKD). nih.govoup.com

Inheritance Pattern Genetic Requirement Associated Conditions Typical Clinical Features
Autosomal Recessive Two mutated COL4A4 alleles. medlineplus.govmedscape.comAutosomal Recessive Alport Syndrome (ARAS). wikipedia.orgmedscape.comProgressive kidney disease, hearing loss, and eye abnormalities in both sexes. medlineplus.govfrontiersin.org
Autosomal Dominant One mutated COL4A4 allele. medlineplus.govmedlineplus.govAutosomal Dominant Alport Syndrome (ADAS), Thin Basement Membrane Nephropathy (TBMN). medscape.comnih.govOften presents with hematuria; proteinuria and progressive kidney decline can occur. medlineplus.govmedlineplus.govoup.com

Pathogenesis of COL4A4-Related Nephropathies

The underlying cause of COL4A4-related kidney diseases is the defective synthesis of the type IV collagen α3α4α5 network, which is a primary structural component of the glomerular basement membrane (GBM). nih.govfrontiersin.org This leads to ultrastructural changes in the GBM, impairing its filtration capacity and initiating a cascade of events that result in progressive kidney damage. nih.gov

Alport syndrome arises from mutations in COL4A3, COL4A4, or COL4A5 genes, which encode the α3, α4, and α5 chains of type IV collagen, respectively. wikipedia.orgmedscape.com In the context of COL4A4 mutations, the absence or dysfunction of the alpha-4 chain prevents the proper formation of the mature α3α4α5 heterotrimer. medlineplus.govmedlineplus.gov During kidney development, the GBM initially contains the α1 and α2 chains of type IV collagen. nih.gov In a healthy individual, a developmental switch occurs, replacing this network with the more robust α3α4α5 network. nih.gov

In individuals with Alport syndrome due to COL4A4 mutations, this switch is defective. The resulting GBM is structurally weak and prone to damage. frontiersin.org Over time, this leads to characteristic changes in the GBM, including thinning, thickening, splitting, and a "basket-weave" appearance on electron microscopy. nih.gov This structural disorganization compromises the glomerular filtration barrier, leading to hematuria (blood in the urine) and proteinuria (protein in the urine). medlineplus.govmedlineplus.gov The persistent damage and inflammation ultimately result in glomerulosclerosis (scarring of the glomeruli), interstitial fibrosis, and a progressive decline in kidney function, often culminating in end-stage renal disease (ESRD). medlineplus.govmedlineplus.gov The defective collagen network also affects the basement membranes of the inner ear and the eye, leading to the characteristic hearing loss and ocular abnormalities seen in Alport syndrome. medlineplus.govmedlineplus.govwikipedia.org

Thin Basement Membrane Nephropathy (TBMN), historically referred to as benign familial hematuria, is primarily caused by heterozygous mutations in the COL4A3 or COL4A4 genes. medlineplus.govnih.gov Individuals with TBMN inherit one mutated copy of the COL4A4 gene, which leads to a reduced amount of the normal α3α4α5 collagen network in the GBM. nih.govnih.gov

The primary pathological finding in TBMN is a diffuse and uniform thinning of the GBM. nih.govnih.gov While many individuals with TBMN only exhibit persistent microscopic hematuria with normal kidney function and no significant proteinuria, the condition exists on a spectrum. medlineplus.govmedlineplus.govnih.gov It is now understood that TBMN represents the carrier state for autosomal recessive Alport syndrome. oup.comoup.com A subset of individuals with heterozygous COL4A4 mutations may develop proteinuria, hypertension, and progressive kidney disease later in life, a condition now often classified as autosomal dominant Alport syndrome. nih.govoup.com

Focal Segmental Glomerulosclerosis (FSGS) is a histological pattern of kidney damage characterized by scarring in parts of some glomeruli. nih.govnih.gov While FSGS can have many causes, a significant association with COL4A4 variants has been established. nih.govresearchgate.net In some cases, FSGS can be the primary presenting feature in individuals with COL4A4 mutations, potentially leading to a misdiagnosis if a comprehensive genetic evaluation is not performed. nih.govresearchgate.netduke.edu

Secondary FSGS is a known complication that develops in the later stages of classic Alport syndrome as a result of chronic glomerular injury. nih.govresearchgate.netduke.edu However, studies have also identified rare, disease-causing variants in COL4A3 and COL4A4 in a notable percentage of families initially diagnosed with familial FSGS. nih.govnih.govresearchgate.net In these cases, individuals often present with significant proteinuria, a hallmark of FSGS, sometimes with accompanying hematuria. nih.govnih.gov The underlying mechanism is believed to be the structural weakness of the GBM due to the faulty collagen IV network, which leads to podocyte stress and injury, ultimately resulting in the sclerotic lesions characteristic of FSGS. youtube.com This highlights the importance of considering COL4A4 mutations in the differential diagnosis of patients presenting with FSGS, especially when there is a family history of kidney disease or steroid resistance. researchgate.netyoutube.com

Molecular Mechanisms of Disease Progression Resulting from COL4A4 Aberrations

The progression of kidney disease stemming from COL4A4 dysfunction is not simply a matter of a weakened filtration barrier. It involves a sophisticated and damaging interplay between intracellular stress responses and the subsequent disruption of the glomerular microenvironment. This process unfolds through several interconnected molecular mechanisms.

Endoplasmic Reticulum Stress and the Unfolded Protein Response

At the heart of the cellular pathology in COL4A4-related diseases is the concept of endoplasmic reticulum (ER) stress. The ER is responsible for the proper folding and assembly of proteins, including the collagen IV α-chains. When a mutation in COL4A4 leads to the production of a misfolded α4(IV) chain, this abnormal protein is retained within the ER, triggering a cellular stress program known as the Unfolded Protein Response (UPR). plos.orgresearchgate.net

The UPR is a three-pronged signaling network designed to restore ER homeostasis. However, in the context of persistent production of mutant COL4A4, chronic UPR activation becomes maladaptive and contributes to cell injury and death. researchgate.netnih.gov The three major arms of the UPR are:

IRE1α (Inositol-requiring enzyme 1α): This pathway, when activated, initiates the splicing of X-box binding protein 1 (XBP1) mRNA. The resulting protein, XBP1s, is a transcription factor that upregulates genes involved in protein folding and degradation. However, sustained IRE1α activation can also lead to apoptosis. nih.gov

PERK (PKR-like ER kinase): PERK activation phosphorylates the eukaryotic translation initiation factor 2α (eIF2α), which temporarily halts most protein synthesis to reduce the load on the ER. Paradoxically, this also promotes the translation of certain stress-response genes, including the pro-apoptotic transcription factor CHOP. nih.gov

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 moves to the Golgi apparatus, where it is cleaved to release an active transcription factor that, like XBP1s, upregulates genes for ER chaperones and protein degradation. researchgate.netnih.gov

Studies have shown that in podocytes, the specialized cells that wrap around the glomerular capillaries and are a primary source of the GBM's collagen IV, the expression of mutant COL4A3 (a partner chain to COL4A4) leads to its retention in the ER and activation of UPR markers. plos.org This chronic ER stress is a key initiator of podocyte injury in Alport syndrome. youtube.com

Aberrant Downstream Signaling Pathways

The initial insult of a defective COL4A4 protein and subsequent ER stress triggers a cascade of aberrant downstream signaling pathways that drive the progression of kidney disease. One of the most critical of these is the Transforming Growth Factor-β (TGF-β) signaling pathway.

TGF-β is a potent pro-fibrotic cytokine that is upregulated in Alport syndrome. nih.govnih.gov Its increased expression in podocytes and other glomerular cells stimulates the production of extracellular matrix (ECM) proteins, leading to the pathological thickening and scarring of the glomerulus (glomerulosclerosis) and the surrounding tissue (tubulointerstitial fibrosis). nih.govnih.gov The TGF-β signaling cascade primarily operates through Smad proteins, which, upon activation, translocate to the nucleus and regulate the transcription of genes involved in fibrosis. mdpi.comresearchgate.net

Research using mouse models of Alport syndrome has demonstrated that inhibiting TGF-β1 can prevent the irregular thickening of the GBM. plos.org This highlights the central role of this pathway in the structural deterioration of the glomerulus.

In addition to TGF-β, other signaling pathways are also implicated:

Integrin Signaling: The altered GBM composition in COL4A4-related disorders leads to abnormal interactions with cell surface receptors called integrins. Specifically, the α1β1 integrin has been shown to mediate aspects of Alport glomerular pathogenesis. plos.org Furthermore, the sustained expression of the developmental α1α1α2(IV) collagen network in place of the mature α3α4α5(IV) network can activate collagen receptors like DDR1 and integrin α2β1, which in turn promote podocyte injury, glomerulosclerosis, and interstitial fibrosis. youtube.com

Endothelin-1 (B181129) Signaling: The release of endothelin-1 by endothelial cells can bind to receptors on mesangial cells, another key cell type in the glomerulus. This interaction appears to irritate the mesangial cells and contribute to the early stages of glomerular damage. youtube.com

Extracellular Matrix Remodeling, Inflammation, and Fibrosis

The culmination of these molecular derangements is a profound remodeling of the ECM, a persistent inflammatory response, and the progressive development of fibrosis.

Initially, the GBM may be thinned due to the absence of the robust α3α4α5(IV) network. nih.gov However, over time, a compensatory but ultimately detrimental deposition of other ECM proteins occurs. This includes an increase in the α1 and α2 chains of type IV collagen, as well as other matrix components like fibronectin and various laminins. nih.gov This altered matrix is more susceptible to degradation and cannot withstand the mechanical forces of glomerular filtration, leading to further injury. nih.gov

This ongoing damage and the signals emanating from stressed glomerular cells attract inflammatory cells, such as macrophages and T-cells, into the kidney. youtube.com These immune cells release their own pro-inflammatory and pro-fibrotic factors, creating a vicious cycle that exacerbates tissue damage. The process of fibrosis, or scarring, is the final common pathway. It involves the excessive accumulation of ECM, leading to the obliteration of the normal kidney architecture and a progressive loss of function. youtube.com Studies have shown that both focal and diffuse patterns of fibrosis can occur, with focal fibrosis being more strongly associated with nephron loss and replacement scarring.

Glomerular Cell Crosstalk in Disease Progression

The three main cell types of the glomerulus—podocytes, endothelial cells, and mesangial cells—are in constant communication to maintain the integrity of the filtration barrier. In COL4A4-related diseases, this communication becomes dysfunctional and actively contributes to the pathology.

Podocyte-Endothelial Crosstalk: Injured podocytes can send signals to the underlying endothelial cells, and vice versa. This abnormal crosstalk is crucial in the breakdown of the glomerular filtration barrier.

Mesangial Cell Involvement: Mesangial cells, which provide structural support to the glomerular capillaries, also play an active role in disease progression. In Alport syndrome, mesangial cells have been observed to invade the capillary loops, a process mediated by α1β1 integrin. nih.gov These invading cells are a source of abnormally deposited ECM proteins, such as laminin (B1169045) 211, which further contributes to the inflammatory response and glomerular damage. plos.org The activation of endothelin A receptors on mesangial cells is also considered an initiating event in Alport glomerular disease. plos.org

This intricate and pathological intercellular communication ensures that an initial defect in a single protein within one cell type ultimately leads to the comprehensive failure of the entire glomerular unit.

Pathophysiological MechanismKey Molecular PlayersCellular Consequence
ER Stress & UPR Misfolded COL4A4, IRE1α, PERK, ATF6, CHOPPodocyte injury and apoptosis
Aberrant Signaling TGF-β, Smad proteins, Integrins (α1β1, α2β1), Endothelin-1Increased ECM production, fibrosis, podocyte damage
ECM Remodeling Collagen α1(IV)/α2(IV), Fibronectin, LamininsGBM thickening and weakening, glomerulosclerosis
Inflammation & Fibrosis Macrophages, T-cells, Pro-inflammatory cytokinesChronic inflammation, progressive scarring, loss of kidney function
Cellular Crosstalk Podocytes, Endothelial cells, Mesangial cellsCoordinated progression of glomerular damage

Academic Research Methodologies for Investigating Col4a4 and Its Peptide Fragments

Genetic and Molecular Biological Techniques

The investigation of COL4A4 at the genetic level is fundamental to understanding its physiological roles and the pathogenesis of associated diseases. Researchers employ a range of molecular biology techniques to detect mutations, analyze gene expression patterns, and probe the functional consequences of genetic alterations.

Next-Generation Sequencing (NGS) has revolutionized the genetic diagnosis and research of conditions linked to COL4A4 mutations, such as Alport syndrome. nih.govresearchgate.net This high-throughput technology allows for the rapid and simultaneous sequencing of a panel of target genes, including COL4A3, COL4A4, and COL4A5, which are all implicated in the disease. nih.govalportsyndromenews.com Compared to traditional methods like Sanger sequencing, NGS is significantly more time-efficient and cost-effective, which is a considerable advantage given the large size and number of exons in these collagen genes (48 exons in COL4A4). nih.govresearchgate.netnih.gov

The application of targeted NGS has been instrumental in identifying a wide spectrum of COL4A4 variants in patients. alportsyndromenews.com This includes novel mutations not previously described in the literature, thereby expanding the known mutational landscape of the gene. nih.govresearchgate.net For instance, studies have successfully used NGS to identify compound heterozygous variants, where a patient inherits two different faulty copies of the gene, leading to autosomal recessive Alport syndrome (ARAS). nih.govalportsyndromenews.com The ability to detect single nucleotide insertions, deletions, and missense mutations with high accuracy makes NGS a powerful tool for both clinical diagnosis and research into genotype-phenotype correlations. nih.govnih.govnih.gov

Table 1: Examples of COL4A4 Variants Identified Using Next-Generation Sequencing

Variant TypeSpecific VariantAssociated ConditionReference
Insertionc.4760_4761insCAutosomal Recessive Alport Syndrome nih.govalportsyndromenews.com
Deletionc.1323_1340delAutosomal Recessive Alport Syndrome nih.gov
Deletionc.1715delGAutosomal Dominant Alport Syndrome researchgate.net
Missensec.5044C>T (p.Arg1682Trp)Autosomal Recessive Alport Syndrome nih.gov
Nonsensec.2906C>G (p.Ser969*)Autosomal Recessive Alport Syndrome nih.gov

Transcriptomic Analysis of COL4A4 Gene Expression

Understanding the expression patterns of the COL4A4 gene is critical for deciphering its role in tissue development and disease. Transcriptomic analyses investigate the presence and quantity of RNA transcripts, providing a snapshot of gene activity within specific cells or tissues. Methodologies such as in situ hybridization and immunohistochemistry have been pivotal in localizing COL4A4 expression. nih.gov

Studies using these techniques on kidney tissue have demonstrated that the COL4A4 gene is actively transcribed in podocytes, which are specialized cells in the kidney's glomerulus. nih.gov This finding is significant because it clarifies the cellular source of the α4(IV) chain. Interestingly, research has shown that even in patients with X-linked Alport syndrome, where mutations in COL4A5 prevent the proper assembly of the α3α4α5(IV) network, the COL4A3 and COL4A4 genes are still actively transcribed. nih.gov This indicates that the absence of the corresponding proteins in the glomerular basement membrane (GBM) in these patients is due to post-transcriptional events, such as the failure of the protein chains to assemble correctly, rather than a shutdown of gene transcription. nih.gov These results underscore that there is no transcriptional co-regulation of the COL4A3, COL4A4, and COL4A5 genes in humans, a finding crucial for developing potential gene therapies. nih.gov

To directly investigate the function of the COL4A4 protein and the consequences of its absence or alteration, scientists develop genetically engineered animal models. azolifesciences.com Gene editing technologies, particularly the CRISPR/Cas9 system, have made the creation of these models faster and more precise than older methods. nih.govnih.gov These tools allow for the targeted inactivation (knockout) or specific alteration (knock-in) of the Col4a4 gene in model organisms like mice. azolifesciences.comnih.gov

Col4a4 knockout mice serve as invaluable models for Alport syndrome. wustl.edu For example, a mouse model with a deletion spanning parts of the Col4a3 and Col4a4 genes was shown to lack both the α3(IV) and α4(IV) protein chains in the GBM. wustl.edu These mice develop severe, progressive glomerulonephritis and exhibit ultrastructural changes in the GBM that closely mimic the human disease. wustl.edu Studying such models allows researchers to dissect the molecular mechanisms of disease progression and to test potential therapeutic interventions. These in vivo systems provide critical insights into the protein's role in maintaining the structural integrity of the basement membrane. azolifesciences.comwustl.edu

Table 2: Examples of Col4a4 Gene-Edited Mouse Models

Model TypeGenetic AlterationKey PhenotypeResearch Application
KnockoutDeletion of Col4a3 (exons 1-2) and Col4a4 (exons 1-12)Absence of α3(IV) and α4(IV) chains in GBM; severe glomerulonephritisStudying Alport syndrome pathogenesis
Knock-inIntroduction of a specific point mutationVaries depending on the mutationInvestigating the impact of specific human disease-causing variants

Protein Biochemical and Structural Characterization

Complementing genetic approaches, biochemical and structural studies focus on the COL4A4 protein itself. These methods aim to understand how the individual α4 chain assembles with other chains to form a functional type IV collagen network and how it interacts with other proteins in the extracellular matrix.

The assembly of the type IV collagen scaffold is a complex, multi-step process that can be studied outside of a living organism using in vitro reconstitution systems. nih.gov This process begins with the intracellular assembly of three α-chains into a helical protomer—in this case, the α3α4α5 heterotrimer. nih.gov These protomers are the fundamental building blocks of the collagen IV network.

For experimental purposes, type IV collagen can be isolated from tissues like human placenta and supplied in a lyophilized (freeze-dried) form. cellgs.comblossombio.comstemcell.com Researchers can then reconstitute this protein in a controlled environment. The standard protocol involves solubilizing the collagen in a cold, acidic solution, such as 0.25% acetic acid. cellgs.comblossombio.com This solution can then be diluted and used to coat tissue culture surfaces, creating a thin layer that mimics the basement membrane. blossombio.comstemcell.com This setup is invaluable for studying cell attachment, proliferation, and differentiation on a substrate that closely resembles their natural environment. blossombio.com Research has shown that extracellular factors, such as the concentration of chloride ions, are critical for triggering the oligomerization of protomers into the larger, insoluble network characteristic of basement membranes. nih.govnih.gov

The function of COL4A4 is defined by its interactions with other proteins. The primary and most critical interaction is with the COL4A3 and COL4A5 chains to form the α3α4α5(IV) protomer, which is a cornerstone of the specialized basement membranes in the kidney and cochlea. alportsyndromenews.comnih.gov Beyond this, the entire collagen IV network is stabilized by numerous protein-protein interactions (PPIs). nih.gov

A variety of in vitro and in vivo techniques are used to identify and characterize these interactions. nih.gov Methods like co-immunoprecipitation, affinity chromatography, and yeast two-hybrid systems can screen for binding partners. nih.govplos.org For instance, a "bait" protein (such as a fragment of COL4A4) can be used to "pull down" interacting "prey" proteins from a cell lysate, which are then identified using techniques like mass spectrometry. nih.gov More advanced, network-centric approaches analyze large datasets to infer interaction networks and protein complexes. mdpi.com Understanding the full interactome of COL4A4 is essential for a complete picture of its biological role and how disruptions in these interactions, caused by mutations, lead to disease. mdpi.com

Advanced Imaging Techniques for Basement Membrane Ultrastructure Analysis

To visualize the intricate architecture of the basement membrane, where COL4A4 is a key component, researchers utilize several advanced imaging techniques.

Transmission Electron Microscopy (TEM): TEM is a cornerstone for diagnosing and studying Alport syndrome. scienceopen.com It provides high-resolution images of the glomerular basement membrane (GBM), revealing characteristic abnormalities such as irregular thinning, thickening, and a "basket-weave" appearance caused by the splitting of the lamina densa. scienceopen.comnih.govarkanalabs.com These ultrastructural changes are essential for an accurate diagnosis and prognosis. scienceopen.com

Scanning Electron Microscopy (SEM): Low-vacuum SEM (LVSEM) offers a three-dimensional view of the GBM ultrastructure. nih.gov In Alport syndrome, LVSEM reveals a coarse meshwork appearance of the GBM, while in thin basement membrane nephropathy, it appears thin and sheet-like. nih.gov This technique can be applied to conventional paraffin-embedded renal biopsy sections, making it useful for both current and retrospective studies. nih.gov

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can visualize the surface topography of biological structures, including individual macromolecules like collagen IV, at the nanometer scale. ucsb.edunih.govnih.gov It can be used to study the structure and mechanical properties of protein assemblies. wikipedia.org AFM has been employed to analyze the major components of basement membranes—collagen IV, laminin-1, and heparan sulfate (B86663) proteoglycan—both individually and in combination. ucsb.edunih.gov

Imaging TechniqueApplication in COL4A4 ResearchKey Findings
Transmission Electron Microscopy (TEM) Diagnosis and study of Alport syndrome. scienceopen.comReveals irregular thinning, thickening, and a "basket-weave" pattern of the glomerular basement membrane (GBM). scienceopen.comnih.govarkanalabs.com
Scanning Electron Microscopy (SEM) Provides a 3D view of the GBM ultrastructure. nih.govShows a coarse meshwork appearance in Alport syndrome. nih.gov
Atomic Force Microscopy (AFM) High-resolution imaging of basement membrane components. ucsb.edunih.govAnalysis of collagen IV, laminin-1, and heparan sulfate proteoglycan at the molecular level. ucsb.edunih.gov

Cellular and Tissue-Based Research Models

To investigate the cellular and molecular mechanisms underlying COL4A4-related diseases, researchers rely on various in vitro and in vivo models.

Cell culture models are indispensable for studying the function of COL4A4 and the effects of its mutations.

Primary and Immortalized Podocytes: Podocytes are specialized cells in the kidney that play a crucial role in glomerular filtration. nih.gov Research has been hampered by the fact that primary human podocytes have a limited lifespan in culture. nih.gov To overcome this, immortalized podocyte cell lines are widely used. nih.gov However, these can be limited to a single genetic background. nih.gov A significant advancement is the use of patient-derived induced pluripotent stem cells (iPSCs) to generate podocyte spheroids. nih.gov This model allows for the study of how different COL4A4 mutations affect podocyte development and biology in a patient-specific manner. nih.gov

Human Embryonic Kidney (HEK) 293 Cells: HEK 293 cells, derived from human embryonic kidney, are extensively used as models for renal cells in vitro. jcbmr.com They were immortalized by transformation with adenovirus DNA. jcbmr.com

Other Immortalized Kidney Cell Lines: A variety of other immortalized kidney cell lines are available for research, including those derived from mouse kidney epithelial cells, human glomerular endothelial cells, and human mesangial cells. bristol.ac.uk Immortalized human kidney fibroblasts are also used. innoprot.com

Cell ModelDescriptionApplication in COL4A4 Research
Primary Podocytes Cells with a limited lifespan in culture. nih.govStudying podocyte biology and function. nih.gov
Immortalized Podocytes Podocyte cell lines with an extended lifespan. nih.govOvercoming the limitations of primary cultures. nih.gov
iPSC-Derived Podocytes Podocytes generated from patient stem cells. nih.govModeling Alport syndrome and studying mutation-specific effects. nih.gov
HEK 293 Cells Immortalized human embryonic kidney cells. jcbmr.comGeneral model for renal cell studies. jcbmr.com

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the presence and location of the COL4A4 protein within tissue sections.

COL4A4 Staining: Antibodies specific to the COL4A4 protein are used to stain kidney biopsy sections. nih.gov In normal kidneys, COL4A4 is detected in the GBM. nih.gov In some cases of Alport syndrome, the staining for COL4A4, as well as for COL4A3 and COL4A5, may be absent or reduced in the GBM. nih.gov However, in some patients, especially those with milder forms of the disease, the immunofluorescence staining can appear normal. nih.govwikipedia.org

Co-localization Studies: Double-staining with antibodies against different collagen IV chains (e.g., α3, α4, and α5) can reveal their co-localization within the GBM. nih.govresearchgate.net In normal tissue, these chains typically co-localize, while in Alport syndrome, this pattern can be disrupted. nih.gov

Animal models are crucial for understanding the progression of COL4A4-related diseases and for testing potential therapies. nih.gov

Mouse Models: Several mouse models with mutations in the Col4a3, Col4a4, and Col4a5 genes have been developed. nih.gov These models can be created through various methods, including spontaneous mutations, gene knockouts, and the introduction of specific mutations using techniques like CRISPR/Cas9. nih.govnih.gov For example, a mouse model with a spontaneous mutation in the Col4a4 gene, named Col4a4bwk, exhibits features of Alport syndrome, including glomerulosclerosis and interstitial nephritis. nih.govnih.gov Another model involves the simultaneous deletion of parts of both the Col4a3 and Col4a4 genes. oup.com

Canine Models: Canine models of X-linked Alport syndrome (XLAS) and autosomal recessive Alport syndrome (ARAS) have also been identified and are valuable for research. oup.comresearchgate.net

Animal ModelGenetic AlterationPhenotype
Col4a4bwk Mouse Spontaneous mutation in Col4a4. nih.govnih.govGlomerulosclerosis, interstitial nephritis. nih.govnih.gov
Col4a3/Col4a4 Knockout Mouse Deletion of parts of Col4a3 and Col4a4. oup.comLacks α3 and α4 chains of collagen IV, early disease onset. wustl.edu
Canine Models Mutations in COL4A5 (XLAS) or unidentified mutations (ARAS). oup.comMimic human Alport syndrome. oup.com

Specific Methodologies for Research on COL4A4 (170-177) Peptide

To study the specific roles of peptide fragments of COL4A4, such as the (170-177) sequence, researchers need to be able to generate these fragments in a pure and defined form.

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides of a defined sequence. mdpi.comnih.gov

Synthesis Process: In SPPS, the peptide is assembled step-by-step while one end is attached to a solid support (resin). nih.gov This allows for the easy removal of excess reagents and byproducts by simple washing steps. nih.gov Various coupling reagents can be used to facilitate the formation of peptide bonds. mdpi.com

Purification: After the synthesis is complete, the peptide is cleaved from the resin. rsc.org The crude peptide is then typically purified using techniques like high-performance liquid chromatography (HPLC) to obtain a highly pure product. nih.gov However, for some applications, purification strategies that avoid chromatography are being developed. rsc.org

The ability to synthesize specific fragments of COL4A4, such as the (170-177) peptide, is essential for investigating their potential biological activities and their role in the structure and function of the collagen IV network.

Epitope Mapping and Identification of Immunogenic Regions within COL4A4

Epitope mapping is a critical process in immunology and protein science, aimed at identifying the specific sites on an antigen that are recognized by antibodies. Within the context of COL4A4, this is particularly relevant as the α3, α4, and α5 chains of type IV collagen can act as alloantigens, especially in Alport syndrome patients who receive a kidney transplant. The recipient's immune system, previously unexposed to the normal collagen IV chains, may recognize them as foreign and mount an immune response.

Methodologies for Epitope Identification:

ELISA and Immunoblotting: Enzyme-Linked Immunosorbent Assay (ELISA) and immunoblotting are foundational techniques used to detect the presence of antibodies against specific antigens. In studies of Alport post-transplant patients, these methods have been used with various forms of type IV collagen, including recombinant NC1 domains and constituents from bovine and human glomerular basement membranes (GBM), to detect and characterize anti-GBM antibodies. These assays can confirm reactivity against the α4 chain, distinguishing it from other chains.

Peptide Arrays: A common strategy for fine-mapping epitopes involves synthesizing a library of overlapping peptides that span the entire length of the target protein, in this case, the COL4A4 chain. These peptides are then arrayed onto a solid surface. When incubated with serum from a patient or an immunized animal, antibodies specific to certain peptides will bind. This binding can be detected using a labeled secondary antibody, revealing the precise amino acid sequences that constitute the linear epitopes.

Computational Prediction: Bioinformatics tools are frequently employed as a preliminary step to predict potential immunogenic regions. These algorithms analyze the amino acid sequence of COL4A4 for properties associated with antigenicity, such as surface accessibility, hydrophilicity, and secondary structure features (e.g., loops and turns), which are more likely to be exposed and recognized by the immune system.

Immunogenicity of the COL4A4 (170-177) Region:

Peptide-Protein Interaction Studies (e.g., Ligand Binding Assays, Surface Plasmon Resonance)

Investigating how peptides like COL4A4 (170-177) interact with other proteins or molecules is fundamental to understanding their biological function. The COL4A4 chain as a whole has numerous binding partners, including other collagen chains, laminins, and integrins, which are essential for the structural integrity of the basement membrane. Peptide-protein interaction studies can elucidate whether a small fragment like COL4A4 (170-177) retains any of these binding capabilities or has novel interaction partners.

Ligand Binding Assays (LBAs):

Ligand binding assays are a broad class of procedures used to quantify the binding of a ligand (in this case, the COL4A4 peptide) to a macromolecule or receptor. These assays rely on the specific affinity between the interacting molecules. A common format is the sandwich assay, where a capture antibody binds the target protein, and a labeled secondary antibody detects the binding event. For studying a peptide fragment, a competitive LBA could be designed. In this format, the COL4A4 (170-177) peptide would compete with a labeled version of the same peptide for binding to a target protein immobilized on a plate. The degree of inhibition of the labeled peptide's binding provides a measure of the unlabeled peptide's binding affinity.

A specialized LBA, the split NanoLuc-based protein-protein interaction assay, has been successfully used to quantitatively evaluate the proper formation of collagen α3α4α5(IV) heterotrimers. This technology detects protein interactions through the luminescence generated when two split fragments of NanoLuc luciferase are brought into proximity by the interacting proteins. This demonstrates the power of luminescence-based assays in studying collagen interactions.

Surface Plasmon Resonance (SPR):

Surface Plasmon Resonance is a powerful, label-free optical technique for monitoring molecular interactions in real-time. The methodology involves immobilizing one interacting partner (e.g., a potential binding protein) onto a sensor chip. A solution containing the other partner (the COL4A4 (170-177) peptide) is then flowed over the surface. Binding between the two molecules causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. SPR has been effectively used to demonstrate the interaction between OSCAR-binding peptides with a collagen triple-helical conformation and their target.

Conformational Analysis of the COL4A4 (170-177) Peptide (e.g., Circular Dichroism, NMR Spectroscopy)

The function of a peptide is intrinsically linked to its three-dimensional structure or conformation. The full-length COL4A4 protein features a long, interrupted Gly-X-Y repeating collagenous domain that winds into a triple helix. Conformational analysis of the COL4A4 (170-177) fragment is essential to determine if it exists as a random coil or adopts a defined secondary structure, such as a turn or a segment of a helix, which could influence its stability and interaction capabilities.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides. This technique is particularly sensitive to the secondary structure of peptides. The resulting CD spectrum in the "far-UV" region (typically 190-250 nm) provides a signature of the peptide's conformation.

α-helices show characteristic negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheets display a negative band near 217 nm and a positive band around 195 nm.

Random coils or unstructured peptides have a strong negative band near 200 nm.

By analyzing the CD spectrum of the COL4A4 (170-177) peptide under various conditions (e.g., different temperatures or solvents), researchers can estimate the percentage of each secondary structure element and monitor conformational changes, such as folding or unfolding transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. For a short peptide like COL4A4 (170-177), 1D and 2D proton NMR experiments would be employed.

2D NMR (e.g., TOCSY, NOESY): These experiments allow for the assignment of signals to specific protons within the peptide's amino acids. Crucially, the Nuclear Overhauser Effect (NOE) provides information about protons that are close to each other in space (typically < 5 Å), regardless of their position in the primary sequence. By collecting a sufficient number of these distance restraints, along with angular restraints derived from coupling constants, a detailed 3D structural model of the peptide can be calculated. NMR can also be used to monitor thermal stability by observing changes in the spectra as a function of temperature.

Emerging Research Directions and Future Perspectives on Col4a4 Functional Domains

Exploration of Novel Binding Partners and Molecular Interactions of COL4A4 and its Specific Regions

The Type IV collagen alpha 4 (COL4A4) chain is a fundamental component of specialized extracellular matrices known as basement membranes. medlineplus.gov Its primary interaction is with the COL4A3 and COL4A5 chains to form the stable, triple-helical α3α4α5(IV) protomer. medlineplus.govmedlineplus.gov This heterotrimer is the cornerstone of critical basement membranes in the kidney, inner ear, and eye. medlineplus.gov The assembly process is intricate, involving the dimerization of two protomers through their C-terminal non-collagenous 1 (NC1) domains, creating a hexameric structure. genecards.orguniprot.org This scaffold is further stabilized by covalent sulfilimine bonds. nih.gov

Beyond its self-assembly into the collagen IV network, the COL4A4 chain engages in several other crucial molecular interactions. Research has identified laminin (B1169045) subunit beta-2 (LAMB2) as a binding partner at the neuromuscular junction and within the glomerular basement membrane (GBM). uniprot.org Furthermore, the interactions are not limited to structural proteins. The HIV-1 Tat protein, for instance, has been shown to enhance the adhesion of monocytic cells to type IV collagen, suggesting a role in pathological processes. nih.gov The enzymatic degradation of the collagen IV matrix is also a regulated process, with proteins like matrix metalloproteinase-2 (MMP-2) possessing a binding domain that modulates the cleavage of collagen IV by MMP-9. nih.gov

Future exploration is focused on mapping the precise regions within the COL4A4 chain that mediate these interactions. While the NC1 domain is known to be critical for protomer dimerization, the binding sites for other partners like laminins and the specific motifs recognized by enzymes remain less defined. Understanding the role of specific peptide sequences, such as COL4A4 (170-177), in these interactions is a key area for emerging research. Identifying whether this region constitutes a binding motif for cellular receptors, other matrix components, or modulatory proteins could reveal novel functions and regulatory mechanisms.

Table 1: Known and Potential Molecular Interactions of the COL4A4 Chain

Interacting Partner Type of Partner Context of Interaction Potential Significance
COL4A3 Chain Structural Protein Formation of the α3α4α5(IV) heterotrimer Essential for basement membrane structure and integrity. medlineplus.govmedlineplus.gov
COL4A5 Chain Structural Protein Formation of the α3α4α5(IV) heterotrimer Essential for basement membrane structure and integrity. medlineplus.govmedlineplus.gov
Laminin Subunit Beta-2 (LAMB2) Structural Protein Association at the neuromuscular junction and GBM Anchoring and signaling within the basement membrane. uniprot.org
Matrix Metalloproteinase-2 (MMP-2) Enzyme Binds to collagen IV, modulating its cleavage by MMP-9 Regulation of matrix turnover and degradation. nih.gov
HIV-1 Tat Viral Protein Enhances monocyte adhesion to collagen IV Potential role in viral pathogenesis and inflammation. nih.gov

Role of Defined COL4A4 Epitopes in Autoimmune Responses and Disease Pathogenesis

Defined regions of the COL4A4 protein act as epitopes that can trigger immune responses, leading to significant pathology. The primary disease linked to the COL4A4 gene is Alport syndrome, a hereditary condition resulting from mutations that disrupt the α3α4α5(IV) collagen network. wikipedia.org This leads to progressive kidney disease, hearing loss, and eye abnormalities. medlineplus.govnxgenmdx.com Mutations can be inherited in an autosomal recessive or dominant pattern. medlineplus.govmedlineplus.gov

In the context of autoimmunity, COL4A4 epitopes are particularly relevant in two conditions: Goodpasture's disease and post-transplantation nephritis in Alport patients. Goodpasture's disease is an autoimmune disorder where circulating autoantibodies attack the basement membranes of the kidneys and lungs. nih.govmedscape.com While the primary target is the NC1 domain of the alpha-3 chain (α3NC1), autoantibodies can also recognize α5NC1 and, less commonly, α4NC1 monomers, particularly after the collagen hexamer structure is compromised. nih.govyoutube.com

A more direct role for COL4A4 epitopes is seen in the alloimmune response that can occur after kidney transplantation in some patients with autosomal recessive Alport syndrome (ARAS). karger.com These patients, whose native kidneys lack the normal α3α4α5(IV) network due to COL4A3 or COL4A4 mutations, may develop an immune response to the normal collagen IV protein present in the transplanted kidney. karger.com In these cases, pathogenic alloantibodies that bind to the allograft have been shown to react with both α3NC1 and α4NC1 domains. karger.com

Future research aims to precisely map the specific amino acid sequences within COL4A4 that constitute these pathogenic allo- and auto-epitopes. Identifying the immunodominant regions is crucial for understanding disease initiation and progression. The concept of "epitope spreading," where an initial immune response to one epitope broadens over time to include others, is also an important area of investigation. nih.govnih.gov Determining whether a specific region like COL4A4 (170-177) can act as an initial or secondary epitope could lead to the development of more specific diagnostic tools and targeted immunotherapies.

Table 2: Role of COL4A4 in Disease Pathogenesis

Disease Mechanism Role of COL4A4 Key Clinical Manifestations
Alport Syndrome (Autosomal Recessive/Dominant) Genetic mutations in the COL4A4 gene Disruption of the α3α4α5(IV) collagen network formation. nih.govmyriad.com Progressive kidney failure, hearing loss, eye abnormalities. nxgenmdx.comnih.gov
Thin Basement Membrane Nephropathy Heterozygous mutations in the COL4A4 gene Leads to thinning of the glomerular basement membrane. Typically benign hematuria, though some may progress to chronic kidney disease. medlineplus.govresearchgate.net
Alport Post-Transplant Nephritis Alloimmune response The COL4A4 chain in the transplanted kidney acts as an antigen, triggering an alloantibody response. karger.com Glomerulonephritis in the transplanted kidney. nih.gov
Goodpasture's Disease Autoimmune response The α4NC1 domain can be a secondary target for autoantibodies after dissociation of the collagen hexamer. nih.gov Rapidly progressive glomerulonephritis and pulmonary hemorrhage. medscape.com

Advanced Mechanistic Investigations into Tissue-Specific COL4A4 Functions beyond Known Disease Associations

The COL4A4 chain is expressed in a variety of tissues beyond the glomerulus and cochlea, suggesting it has functions that are not yet fully understood. genecards.org Immunohistochemical studies have detected its presence in the basement membranes of the eye's lens capsule, multiple layers of the retina, the lungs, and skeletal muscle. genecards.org This widespread distribution implies that its structural and signaling roles are tailored to the specific needs of each tissue.

Emerging research is beginning to uncover these diverse functions. For example, some studies have linked heterozygous COL4A4 mutations not only to thin basement membrane nephropathy but also to a later development of focal segmental glomerulosclerosis (FSGS), a form of kidney scarring. nih.govnih.gov This suggests a more complex role for COL4A4 in maintaining glomerular health than previously appreciated. Outside the kidney, genetic variants in COL4A4 have been investigated for potential associations with conditions such as lattice degeneration of the retina and keratoconus. nih.govnih.gov Furthermore, integrated bioinformatics studies have pointed towards a multifaceted role for COL4A4 in lung adenocarcinoma, indicating its potential involvement in cancer biology. nih.gov

Advanced mechanistic studies are needed to elucidate how the COL4A4 protein contributes to the unique physiological demands of these different tissues. The specific composition of the collagen IV network can vary, and how the α3α4α5(IV) trimer interacts with tissue-specific cells and other matrix components is a key question. Investigating the functional consequences of disrupting small, specific regions like COL4A4 (170-177) in different cellular contexts could provide high-resolution insights into these tissue-specific roles, moving beyond its known association with Alport syndrome.

Table 3: Tissue-Specific Expression and Associated Pathologies of COL4A4

Tissue Location of Expression Known or Investigated Function/Association
Kidney Glomerular and Tubular Basement Membranes Essential for filtration; mutations cause Alport syndrome, TBMN, FSGS. medlineplus.govnih.govnih.gov
Eye Lens Capsule, Bruch's Membrane, Retinal Layers Structural support; mutations cause lenticonus and retinal flecks in Alport syndrome; potential link to lattice degeneration and keratoconus. genecards.orgnih.govnih.gov
Ear Cochlear Basement Membranes Critical for the structure of the organ of Corti; mutations cause sensorineural hearing loss. genecards.org
Lung Alveolar Basement Membrane Structural integrity; secondary target in Goodpasture's disease; potential role in lung adenocarcinoma. genecards.orgnih.govmedscape.com
Skeletal Muscle Basement Membranes Structural support for muscle fibers. genecards.org

Development of Research Probes and Tools Utilizing COL4A4 (170-177)

The development of specific molecular probes and research tools is essential for dissecting the function of distinct protein domains. While tools targeting the COL4A4 (170-177) peptide specifically are still an emerging area, current technologies provide a clear path forward. Synthetic peptides corresponding to specific protein regions are a versatile tool. For instance, researchers have synthesized overlapping peptides of the α3(IV)NC1 domain to successfully map T-cell epitopes that drive experimental autoimmune glomerulonephritis. nih.gov A similar strategy using a synthetic COL4A4 (170-177) peptide could be employed to screen for antibody binding in patient sera or to test its ability to stimulate T-cell responses in vitro.

Advanced cell-based assays also offer powerful investigative potential. A split NanoLuciferase protein-protein interaction assay has been engineered to quantitatively measure the assembly and secretion of the α3α4α5(IV) heterotrimer. nih.gov This system could be adapted to determine if the COL4A4 (170-177) region is critical for trimer formation or stability by introducing mutations within this sequence.

Furthermore, genetic tools in model organisms provide a dynamic way to study protein function in vivo. A toolkit of fluorophore-tagged collagen IV alpha-chains has been created in C. elegans through genome editing. biorxiv.org This allows for real-time visualization of basement membrane assembly and turnover. Applying this approach to tag or mutate the region corresponding to COL4A4 (170-177) could reveal its specific contribution to matrix dynamics. The future development of monoclonal antibodies or aptamers that specifically recognize the COL4A4 (170-177) epitope would be invaluable as probes for immunohistochemistry, immunoassays, and functional blocking experiments.

Integration of Multi-Omics Data for Comprehensive Understanding of COL4A4 Biology

A comprehensive understanding of COL4A4 biology requires the integration of data from multiple high-throughput "omics" platforms. This approach allows researchers to connect genetic information to functional and clinical outcomes.

Genomics is the foundation, with extensive sequencing of the COL4A4 gene having identified thousands of variants. nih.gov Genotype-phenotype correlation studies attempt to link specific mutations (e.g., truncating vs. missense variants) to the severity of Alport syndrome, such as the age of onset for kidney failure. nih.govfrontiersin.orgyoutube.com However, the significant variability in clinical presentation, even among individuals with the same mutation, highlights the need to look beyond simple genetics. nih.gov

Proteomics provides insight into the protein itself. Databases like UniProt catalog post-translational modifications, domains, and known protein-protein interactions. uniprot.org Mass spectrometry-based proteomics can be used to analyze the composition of basement membranes in different tissues or disease states, potentially revealing changes in COL4A4 levels or interacting partners.

Transcriptomics , the study of gene expression, can reveal how COL4A4 expression is regulated in different tissues and how it changes in response to injury or disease. This can provide clues to its function in contexts outside of hereditary kidney disease, such as in cancer. nih.gov

The true power lies in integrating these datasets. For example, by combining genomic data on a specific variant with proteomic analysis of its effect on heterotrimer assembly and transcriptomic data on compensatory changes in other matrix genes, a more complete picture of the pathogenic mechanism can be formed. Applying these multi-omics strategies to investigate the functional impact of variations within specific domains, such as the region encompassing COL4A4 (170-177), will be critical for moving from broad associations to precise mechanistic understanding.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for characterizing the structural integrity of the Type IV collagen alpha 4 chain (170-177) peptide?

  • Methodological Answer :

  • Use SDS-PAGE under reducing/non-reducing conditions to assess disulfide bond formation, as collagen IV chains rely on cysteine-rich cross-links for stability .
  • Employ circular dichroism (CD) spectroscopy to confirm the presence of triple-helical conformations, which are critical for basement membrane assembly .
  • Apply mass spectrometry (e.g., MALDI-TOF) to verify peptide sequence accuracy and post-translational modifications (e.g., hydroxylation) .
  • Reference immunohistochemistry with validated antibodies to localize the peptide within basement membranes in tissue sections .

Q. How can researchers validate the specificity of antibodies targeting the Type IV collagen alpha 4 chain (170-177) region?

  • Methodological Answer :

  • Perform epitope mapping using overlapping synthetic peptides to confirm binding specificity to residues 170-177 .
  • Validate via Western blot with recombinant collagen IV alpha 4 chain fragments and control samples (e.g., knockout tissues) to rule off-target binding .
  • Use competitive ELISA with free peptide (170-177) to demonstrate antibody blocking, ensuring no cross-reactivity with homologous collagen chains (e.g., alpha 3 or alpha 5) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo functional data for the Type IV collagen alpha 4 chain (170-177) domain?

  • Methodological Answer :

  • Tissue-specific knockout models : Compare phenotypic outcomes in conditional knockout mice to isolate the peptide’s role in specific basement membranes (e.g., glomerular vs. alveolar) .
  • Multi-omics integration : Correlate transcriptomic data (e.g., RNA-seq) with proteomic profiles to identify compensatory mechanisms in in vivo systems that mask in vitro observations .
  • Microfluidic 3D cultures : Simulate basement membrane mechanics in vitro to bridge discrepancies caused by static cell culture conditions .

Q. What methodological considerations are critical when designing cross-linking studies to analyze the Type IV collagen alpha 4 chain (170-177) interactions within basement membranes?

  • Methodological Answer :

  • Chemical cross-linkers : Use homo-bifunctional reagents (e.g., DSS) to stabilize transient interactions between the alpha 4 chain and binding partners like laminin or integrins .
  • Cryo-electron microscopy (cryo-EM) : Resolve spatial arrangements of cross-linked complexes at near-atomic resolution, ensuring minimal artifact introduction during sample preparation .
  • Quantitative mass spectrometry : Apply isotopic labeling (e.g., SILAC) to distinguish specific interactions from background noise in cross-linked samples .

Data Contradiction Analysis & Experimental Design

Q. How should researchers address variability in collagen IV alpha 4 chain (170-177) expression levels across different tissue models?

  • Methodological Answer :

  • Normalization protocols : Use housekeeping proteins (e.g., beta-actin) specific to basement membrane-rich tissues (e.g., kidney cortex) to standardize Western blot quantitation .
  • Single-cell RNA-seq : Identify subpopulations of cells (e.g., podocytes vs. endothelial cells) contributing to expression heterogeneity .
  • Meta-analysis : Aggregate datasets from public repositories (e.g., GEO) to establish tissue-specific expression baselines .

Q. What advanced techniques are suitable for probing the role of the Type IV collagen alpha 4 chain (170-177) in genetic disorders like Alport syndrome?

  • Methodological Answer :

  • CRISPR-Cas9 mutagenesis : Introduce patient-specific mutations (e.g., glycine substitutions) into organoid models to study folding defects .
  • Atomic force microscopy (AFM) : Measure mechanical properties of mutant basement membranes to link structural changes to clinical phenotypes .
  • Longitudinal urinary proteomics : Track collagen IV fragments in urine as non-invasive biomarkers of disease progression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.